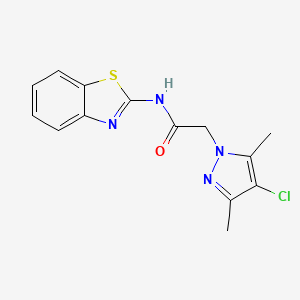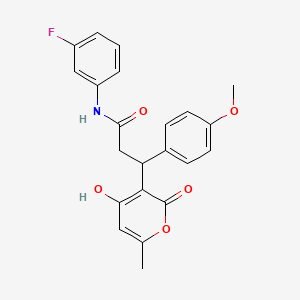![molecular formula C19H20N2O6 B11047157 (1Z)-N'-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11047157.png)
(1Z)-N'-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N’-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide typically involves multiple steps, starting with the preparation of the benzodioxin and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methoxybenzene, carbonyl chloride, and ethanimidamide, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N’-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-N’-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of particular interest for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, (1Z)-N’-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of (1Z)-N’-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z)-N’-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
- 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione compound with 2,7-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
Uniqueness
The uniqueness of (1Z)-N’-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide lies in its specific structural features, such as the benzodioxin ring and methoxyphenyl group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H20N2O6 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C19H20N2O6/c1-23-14-5-3-12(4-6-14)9-17(20)21-27-19(22)13-10-15(24-2)18-16(11-13)25-7-8-26-18/h3-6,10-11H,7-9H2,1-2H3,(H2,20,21) |
InChI-Schlüssel |
VCOVBJARNGXRBP-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC3=C(C(=C2)OC)OCCO3)/N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC3=C(C(=C2)OC)OCCO3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11047076.png)
![4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11047079.png)
![9-Chloro-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11047087.png)


![N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11047110.png)
![ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate](/img/structure/B11047111.png)
![1-{[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}ethanone](/img/structure/B11047116.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047120.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11047140.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047146.png)
![4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047163.png)
![7-Amino-2-oxo-5-phenyl-N-[4-(propan-2-YL)phenyl]-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11047164.png)